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molecular formula C9H9FN2O3S B8382943 1-(4-Fluorophenylsulphonyl)-2-oxo-tetrahydroimidazole

1-(4-Fluorophenylsulphonyl)-2-oxo-tetrahydroimidazole

Cat. No. B8382943
M. Wt: 244.24 g/mol
InChI Key: OVZMZXYWCHMVSL-UHFFFAOYSA-N
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Patent
US03976778

Procedure details

A mixture of 17.2 g of ethyleneurea and 19.5 g of p-fluorobenzene sulphonyl chloride is heated at 110° for 3 1/2 hrs. The residue is recrystallized from a mixture of methanol and water to afford 1-(4-fluorophenylsulphonyl)-2-oxo-tetrahydroimidazole which melts at 183°-185°.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[NH:6][C:4](=[O:5])[NH:3][CH2:2]1.[F:7][C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1>>[F:7][C:8]1[CH:13]=[CH:12][C:11]([S:14]([N:3]2[CH2:2][CH2:1][NH:6][C:4]2=[O:5])(=[O:16])=[O:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
C1CNC(=O)N1
Name
Quantity
19.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 110° for 3 1/2 hrs
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from a mixture of methanol and water

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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